T.cruzi Inhibitor
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Overview
Description
T.cruzi Inhibitor: refers to a class of compounds designed to inhibit the growth and proliferation of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. This disease is a significant health concern in Latin America and is increasingly becoming a global issue due to migration. The need for effective treatments is critical, as current drugs like benznidazole and nifurtimox have severe side effects and limited efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of T.cruzi inhibitors often involves complex organic reactions. For instance, oxazinoquinoline derivatives, which have shown significant trypanocidal activity, are synthesized through multi-step processes involving the formation of quinoline rings and subsequent functionalization . Reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired chemical structures.
Industrial Production Methods: : Industrial production of these inhibitors requires scalable and cost-effective methods. This often involves optimizing the synthetic routes to minimize steps and maximize yield. Techniques such as high-throughput screening and automated synthesis are employed to identify and produce the most effective compounds on a large scale .
Chemical Reactions Analysis
Types of Reactions: : T.cruzi inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions: : Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations .
Major Products: : The major products formed from these reactions are typically the active inhibitor compounds, which are then tested for their efficacy against T.cruzi. These products often contain functional groups that enhance their binding affinity to the target enzymes or proteins within the parasite .
Scientific Research Applications
Chemistry: : In chemistry, T.cruzi inhibitors are used to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies for complex organic molecules .
Biology: : In biology, these inhibitors are crucial for understanding the life cycle of T.cruzi and identifying potential targets for drug development. They help elucidate the biochemical pathways essential for the parasite’s survival and proliferation .
Medicine: : In medicine, T.cruzi inhibitors are being developed as potential treatments for Chagas disease. Clinical trials are ongoing to evaluate their safety and efficacy in humans .
Industry: : In the pharmaceutical industry, these inhibitors are part of the drug discovery and development pipeline. They are screened for activity against T.cruzi and other related parasites, with the goal of finding broad-spectrum antiparasitic agents .
Mechanism of Action
T.cruzi inhibitors exert their effects by targeting specific enzymes and proteins essential for the parasite’s survival. For example, inhibitors of the enzyme sterol 14α-demethylase (CYP51) block the synthesis of essential sterols, leading to the parasite’s death . Other inhibitors target the enzyme cruzain, a cysteine protease involved in the parasite’s nutrition acquisition and immune evasion . These inhibitors bind to the active sites of the enzymes, preventing their normal function and disrupting the parasite’s life cycle .
Comparison with Similar Compounds
Similar Compounds
Benznidazole: A commonly used drug for Chagas disease, but with severe side effects.
Nifurtimox: Another drug used for Chagas disease, also with significant side effects.
Oxazinoquinoline Derivatives: Structurally similar to some T.cruzi inhibitors and have shown promising trypanocidal activity.
Pyridazinone Derivatives: Another class of compounds with activity against T.cruzi.
Uniqueness: : T.cruzi inhibitors are unique in their ability to specifically target the biochemical pathways essential for the parasite’s survival. Their design often involves structure-based drug design and high-throughput screening to identify compounds with high specificity and potency . Unlike traditional drugs, these inhibitors aim to minimize side effects by selectively targeting the parasite without affecting the host cells .
Properties
Molecular Formula |
C22H26ClF3N2O |
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Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-benzyl-N-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H25F3N2O.ClH/c1-26(14-17-6-3-2-4-7-17)21(28)19-8-5-13-27(16-19)15-18-9-11-20(12-10-18)22(23,24)25;/h2-4,6-7,9-12,19H,5,8,13-16H2,1H3;1H |
InChI Key |
GBBPVLQIMJCBJF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)C(F)(F)F.Cl |
Origin of Product |
United States |
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